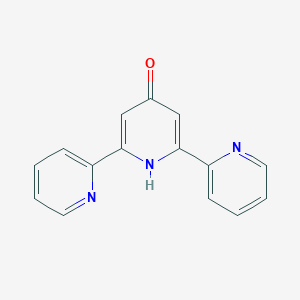

2,6-Bis(2-pyridyl)-4(1H)-pyridone

Descripción

The exact mass of the compound 2,6-Bis(2-pyridyl)-4(1H)-pyridone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,6-Bis(2-pyridyl)-4(1H)-pyridone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Bis(2-pyridyl)-4(1H)-pyridone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2,6-dipyridin-2-yl-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O/c19-11-9-14(12-5-1-3-7-16-12)18-15(10-11)13-6-2-4-8-17-13/h1-10H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRORSVNZQWCZTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=O)C=C(N2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128143-88-4 | |

| Record name | 2,6-Bis(2-pyridyl)-4(1H)-pyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context and Evolution Within Terpyridine Analogue Chemistry

The development of 2,6-Bis(2-pyridyl)-4(1H)-pyridone is intrinsically linked to the rich history of terpyridine chemistry. Terpyridines, with their three interconnected pyridine (B92270) rings, have long been celebrated for their exceptional ability to form stable complexes with a wide array of metal ions. This property has made them indispensable in fields such as supramolecular chemistry, catalysis, and materials science.

The quest for novel ligands with tailored electronic and steric properties has driven chemists to explore structural modifications of the classic terpyridine scaffold. The introduction of a hydroxyl group at the 4'-position of the central pyridine ring, leading to the tautomeric 4(1H)-pyridone form, represents a significant evolution in this area. This modification not only alters the electronic nature of the ligand but also introduces a proton-responsive site, adding a new dimension to its coordination behavior. The synthesis of 2,6-Bis(2-pyridyl)-4(1H)-pyridone can be achieved through a multi-step reaction, often involving a double Claisen condensation of methyl picolinate (B1231196) with acetone (B3395972), followed by cyclization with ammonium (B1175870) acetate (B1210297). chemicalbook.com

Significance As a Versatile Heterocyclic Framework for Research

Established Synthetic Routes to the Core Pyridone Structure

The formation of the central 2,6-dipyridyl-substituted pyridone ring is primarily accomplished through condensation and cyclization reactions, which build the heterocyclic core from acyclic precursors.

Double Claisen Condensation Approaches

A prominent method for synthesizing 2,6-Bis(2-pyridyl)-4(1H)-pyridone involves a Kröhnke-type reaction, which begins with a double Claisen condensation. This two-step process starts with the base-initiated condensation of ethyl picolinate (B1231196) with acetone (B3395972). The reaction first generates a key intermediate, 1,5-bis(2′-bipyridyl)pentane-1,3,5-trione.

Initial reports of this synthesis showed modest yields. However, research has focused on optimizing the reaction conditions to significantly improve the output. Key parameters such as reaction temperature, molar ratios of reactants, and the choice of nitrogen source for the subsequent cyclization step have been systematically investigated to enhance the total yield from a reported 37% to as high as 66%.

| Parameter | Optimized Condition |

|---|---|

| Reaction Temperature (Step 1) | 10°C |

| Molar Ratio (Ethyl Picolinate : Acetone) | 2 : 1.1 |

| Molar Ratio (Ethyl Picolinate : Sodium Hydride) | 2 : 3 |

| Nitrogen Source (Step 2) | Ammonium (B1175870) Formate (B1220265) |

Condensation and Cyclization Reactions

The synthesis of the pyridone core is fundamentally a condensation and cyclization process. The Kröhnke-type reaction serves as a prime example, where the initially formed 1,5-dicarbonyl intermediate undergoes a ring-forming reaction to produce the final pyridone structure. In this sequence, after the initial condensation, a nitrogen source is introduced to facilitate the cyclization. Studies have shown that among various nitrogen sources, ammonium formate is the most effective for this transformation, leading to the highest yields of 2,6-Bis(2-pyridyl)-4(1H)-pyridone.

The general mechanism involves the reaction of the 1,5-dicarbonyl intermediate with ammonia (B1221849) (generated from ammonium formate), which attacks the carbonyl groups to form imine intermediates. Subsequent intramolecular condensation and dehydration lead to the formation of the aromatic pyridone ring. This type of reaction is a cornerstone of pyridine (B92270) synthesis, sharing principles with other classic methods like the Hantzsch pyridine synthesis, which also relies on the condensation of dicarbonyl compounds with a nitrogen donor.

Reactions of 2,6-Diacetylpyridine (B75352) with Amines

An alternative strategy for constructing the pyridone scaffold involves using 2,6-diacetylpyridine as the starting 1,5-dicarbonyl compound. 2,6-Diacetylpyridine is a well-known precursor in coordination chemistry, often used to synthesize bis(imino)pyridine ligands through Schiff base condensation with amines.

While direct literature for the synthesis of 2,6-Bis(2-pyridyl)-4(1H)-pyridone from 2,6-diacetylpyridine is scarce, the chemical principles of pyridine synthesis suggest a viable pathway. This would involve a cyclization reaction with an appropriate nitrogen source. In a hypothetical route analogous to established pyridine syntheses, 2,6-diacetylpyridine could react with ammonia or a primary amine. The reaction would proceed through the formation of enamine or imine intermediates, followed by an intramolecular cyclization and subsequent aromatization via dehydration to yield the corresponding 4(1H)-pyridone derivative.

Functionalization and Derivatization Strategies

Once the core 2,6-Bis(2-pyridyl)-4(1H)-pyridone structure is synthesized, it can be further modified to introduce a wide range of functional groups, enabling the creation of new derivatives with tailored properties.

Post-synthetic Introduction of Functional Groups (e.g., Mitsunobu reactions)

Post-synthetic modification allows for the introduction of functional groups onto the pre-formed pyridone ring. The 2,6-Bis(2-pyridyl)-4(1H)-pyridone molecule exists in tautomeric equilibrium with its 4-hydroxypyridine (B47283) form, [2, 2'-:6',2''-Terpyridin]-4'-ol (tpyOH). The presence of this hydroxyl group offers a reactive site for functionalization.

While the Mitsunobu reaction is a powerful and widely used method for converting primary and secondary alcohols into esters, ethers, and other derivatives with a clean inversion of stereochemistry, its application must be carefully considered. The reaction typically involves an alcohol, triphenylphosphine, and an azodicarboxylate like diethylazodicarboxylate (

Modifications via 2,6-Dicyano-4-pyrone Precursors

Formation of Hetaryl-Substituted Pyridones

The formation of pyridones bearing additional heterocyclic substituents is a key strategy for creating complex ligands. A direct and effective method involves the reaction of pre-synthesized 2,6-bis(hetaryl)-4-pyrones with ammonia. acs.org This transformation proceeds via a chemoselective ring-opening of the pyrone, followed by cyclization to the corresponding 4-pyridone. acs.org This approach is notable for its selectivity, as the reaction occurs exclusively at the pyrone ring, leaving other heterocyclic moieties on the starting material intact. acs.org

For instance, 2,6-bis(hetaryl)-4-pyrones can be treated with ammonia to afford 2,6-bis(hetaryl)pyridines in yields ranging from 63–87%. acs.org The success of this transformation is influenced by the nature of the adjacent heterocycles and the solubility of the starting pyrone material. acs.org This method provides a versatile route to a variety of hetaryl-substituted pyridones, which exist in equilibrium with their 4-hydroxypyridine tautomeric form. acs.org

Chemoselective Ring-Opening Reactions

Chemoselective ring-opening reactions are pivotal in the synthesis of functionalized pyridones from pyrone precursors. The transformation of a 4-pyrone ring into a 4-pyridone ring through reaction with ammonia is a prime example of such selectivity. acs.org In molecules containing multiple heterocyclic systems, ammonia can selectively attack the pyrone ring without inducing the opening of other rings, such as oxadiazoles. acs.org

This selectivity is crucial for synthesizing complex, multi-functional molecules. The mechanism involves the nucleophilic attack of ammonia on the pyrone ring, leading to its opening and subsequent recyclization to form the more stable pyridone structure. Other ring-opening transformations of pyrone derivatives have been explored using various reagents and conditions, including photochemical electrocyclic ring opening and metal-catalyzed processes, highlighting the versatility of the pyrone scaffold in synthetic chemistry. escholarship.org

Table 1: Examples of Ring-Opening Reactions for Pyridone Synthesis This table is interactive. Click on the headers to sort the data.

| Starting Material Type | Reagent | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| 2,6-bis(hetaryl)-4-pyrones | Ammonia | 2,6-bis(hetaryl)-4-pyridones | High chemoselectivity | acs.org |

| 3-hydroxy-3,4-dihydropyrido[2,1-c] acs.orgnih.govoxazine-1,8-diones | Binucleophiles (e.g., ethylenediamine) | Polycyclic pyridones | Access to fused ring systems | mdpi.com |

| 6-chloro-2-pyridone | UV light in Methanol (B129727) | Methyl 4-cyano-3-butenoate | Photochemical electrocyclic ring opening | beilstein-journals.org |

| 2-Pyrone derivatives | Iron salts and Grignard reagents | Z,E-configured dienoic acid amides | Formal ring opening/cross coupling | escholarship.org |

Ethynylpyridine-Functionalized Derivatives

The introduction of ethynyl (B1212043) groups onto the pyridone scaffold opens avenues for creating advanced materials through further reactions like "click" chemistry or polymerization. While direct ethynylation of 2,6-Bis(2-pyridyl)-4(1H)-pyridone is not commonly reported, a standard strategy involves a multi-step process. First, the pyridone is converted to its corresponding 4'-halo-2,2':6',2''-terpyridine derivative, typically a chloro or bromo species. This intermediate then undergoes a palladium-catalyzed Sonogashira coupling reaction with a terminal alkyne. rsc.orgorganic-chemistry.orgscirp.org

The Sonogashira coupling is a robust and versatile cross-coupling reaction for forming carbon-carbon bonds between sp- and sp²-hybridized carbon atoms. organic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. rsc.orgorganic-chemistry.org The method is highly efficient for coupling terminal alkynes with a wide range of aryl and vinyl halides, including halopyridines, to produce the desired alkynyl-substituted products in good to excellent yields. rsc.orgscirp.org

Exploration of Green Chemistry Principles in Synthesis

Efforts to align the synthesis of 2,6-Bis(2-pyridyl)-4(1H)-pyridone with the principles of green chemistry focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency. Traditional Kröhnke-type syntheses often utilize volatile organic solvents and can have moderate yields. acs.org

Greener alternatives have been explored, including performing the initial aldol (B89426) condensation and subsequent Michael addition steps under solventless conditions, which can produce the 1,5-diketone intermediate in high purity without the need for organic solvents. acs.org The final cyclization step, while often requiring a solvent, can be performed in acetic acid, which is considered a renewable solvent derivable from biomass. acs.org The use of microwave-assisted synthesis is another green approach that can significantly shorten reaction times and improve yields in the synthesis of pyridine derivatives. rasayanjournal.co.in Furthermore, multicomponent reactions (MCRs), which combine three or more reactants in a single pot to form the product, exemplify green chemistry by reducing the number of synthetic steps and purification procedures, thereby minimizing waste. rasayanjournal.co.in

Scale-up Considerations for Research Synthesis

One critical aspect is the molar ratio of the reactants. For the initial condensation step, an optimal molar ratio of ethyl picolinate to acetone has been identified as 2:1.1, with a ratio of ethyl picolinate to sodium hydride of 2:3. wikipedia.org Temperature control is also vital; the first step of the synthesis proceeds best at 10°C. wikipedia.org For the subsequent ring-forming cyclization step, the choice of nitrogen source is crucial, with ammonium formate being identified as the optimal reagent. wikipedia.org By carefully controlling these parameters, the total yield of the synthesis has been significantly improved from a reported 37% to 66%, facilitating the preparation of multi-gram quantities of the target compound. wikipedia.org

Table 2: Optimized Conditions for the Synthesis of 2,6-di(pyridin-2-yl)pyridin-4(1H)-one This table is interactive. Click on the headers to sort the data.

| Parameter | Optimized Condition | Impact on Synthesis | Reference |

|---|---|---|---|

| Step 1: Condensation | |||

| Molar Ratio (Ethyl Picolinate : Acetone) | 2 : 1.1 | Maximizes formation of the diketone intermediate | wikipedia.org |

| Molar Ratio (Ethyl Picolinate : Sodium Hydride) | 2 : 3 | Ensures complete deprotonation for condensation | wikipedia.org |

| Temperature | 10°C | Optimizes reaction rate and minimizes side products | wikipedia.org |

| Step 2: Cyclization | |||

| Nitrogen Source | Ammonium formate | Provides higher yield compared to other ammonium salts | wikipedia.org |

| Overall | |||

| Total Yield | Up to 66% | Significant improvement over previously reported yields | wikipedia.org |

Coordination Chemistry of 2,6 Bis 2 Pyridyl 4 1h Pyridone

Ligand Design Principles and Coordination Modes

The coordination versatility of 2,6-Bis(2-pyridyl)-4(1H)-pyridone stems from the presence of multiple nitrogen and oxygen donor atoms within its structure. This arrangement facilitates several coordination modes, enabling the formation of diverse molecular architectures.

Tridentate (N^N^N) Coordination

In its most common coordination mode, 2,6-Bis(2-pyridyl)-4(1H)-pyridone acts as a tridentate ligand, utilizing the nitrogen atoms of the two pyridyl rings and the central pyridone ring to bind to a metal center. This "pincer" type coordination creates two five-membered chelate rings, which enhances the stability of the resulting complex. This N^N^N coordination is observed in complexes with various transition metals. rawdatalibrary.net

Bidentate (N^N) Coordination

The ligand can also exhibit bidentate coordination, where it uses two of its available nitrogen atoms to bind to a metal ion. This mode of coordination can occur in several ways, for instance, involving the nitrogen of one pyridyl group and the central pyridone nitrogen. This flexibility allows for the formation of complexes with different stoichiometries and geometries. Bidentate ligands are Lewis bases that donate two pairs of electrons to a metal atom and are often referred to as chelating ligands. purdue.edu

Bridging Coordination (N^N:N, N^N:O)

Beyond simple chelation to a single metal center, 2,6-Bis(2-pyridyl)-4(1H)-pyridone can act as a bridging ligand, connecting two or more metal centers. This can be achieved through various coordination modes. In an N^N:N bridging mode, the ligand might chelate one metal ion via two nitrogen atoms while the third nitrogen atom coordinates to a second metal center. Alternatively, in an N^N:O bridging mode, the ligand could chelate a metal ion with two nitrogen atoms, while the oxygen atom of the pyridone group coordinates to another metal ion. This bridging capability is crucial for the construction of polynuclear complexes and coordination polymers. rawdatalibrary.net

Formation and Characterization of Metal Complexes

The synthesis of metal complexes with 2,6-Bis(2-pyridyl)-4(1H)-pyridone typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by a variety of techniques, including single-crystal X-ray diffraction, spectroscopy (IR, UV-Vis), and elemental analysis to determine their structure and properties.

Transition Metal Complexes (e.g., Cu(II), Fe(III), Ni(II), Ag(I), Cd(II), Co(II), Zn(II))

A wide range of transition metal complexes with 2,6-Bis(2-pyridyl)-4(1H)-pyridone have been synthesized and studied. The specific coordination geometry and properties of these complexes depend on the metal ion, the reaction conditions, and the presence of other coordinating ligands.

Table 1: Examples of Transition Metal Complexes with 2,6-Bis(2-pyridyl)-4(1H)-pyridone and Related Ligands

| Metal Ion | Ligand | Coordination Mode | Resulting Complex Type | Key Findings & Characterization | Reference |

| Cu(II) | 2,6-bis((benzoyl-R)amino)pyridine | Not Specified | Stable complexes | Synthesized compounds form stable complexes with Cu(II) ions. | nih.gov |

| Fe(III) | 2,6-bis(1,2,3-triazol-4-yl)pyridines | Tridentate | Mononuclear complex | The ligand displays enhanced steric freedom and facile receptivity towards reversible aquation in the electrogenerated Fe(III) state. | rsc.org |

| Ni(II) | 2,6-bis(2,6-diethylphenyliminomethyl)pyridine | Tridentate | Heptacoordinated compound | The nitrate (B79036) acts in a chelating form to complete the seven coordination positions. | researchgate.netnih.gov |

| Ag(I) | Pyridine (B92270) | Not Specified | Pyridine complexes | Can form two, three, or four-coordinated pyridine complexes. | mdpi.com |

| Cd(II) | 2,6-Bis(2-pyridyl)-4(1H)-pyridone | Tridentate or Bidentate | Stable complexes | Forms stable complexes through its tridentate (N^N^N) or bidentate (N^N) coordination modes. | |

| Co(II) | 2,6-bis(2,6-diethylphenyliminomethyl)pyridine | Tridentate | Heptacoordinated compound | The nitrate acts in a chelating form to complete the seven coordination positions. | researchgate.netnih.gov |

| Zn(II) | Bis(saccharinato-kappa N)zinc(II) complexes with N,N'-bidentate 2-aminomethylpyridine | Bidentate | Octa- and tetrahedrally coordinated Zn(II) atoms | The diamine ligands behave as N,N'-bidentate ligands, while saccharinate is coordinated through the N atom. | nih.gov |

Lanthanide and Actinide Complexes

While the coordination chemistry of 2,6-Bis(2-pyridyl)-4(1H)-pyridone with transition metals is well-established, its interactions with lanthanides and actinides are a growing area of interest. The larger ionic radii and higher coordination numbers typical of lanthanide and actinide ions can lead to the formation of complexes with unique structures and properties. The design of ligands for these f-block elements is crucial for applications in areas such as luminescence and nuclear waste separation. For instance, pyridine-2,6-bis-tetrazolate scaffolds have been shown to form highly luminescent lanthanide complexes. rsc.org An eighteen-membered macrocycle with two rigidifying pyridine rings and four aliphatic amino groups provides a large ligand cavity suitable for complexing large metal ions like lanthanides. rsc.org

Stoichiometry and Geometrical Preferences in Complex Formation

The tridentate nature of 2,6-bis(2-pyridyl)-4(1H)-pyridone and similar terpyridine-like ligands drives the formation of complexes with specific stoichiometries and geometries. Typically, two equivalents of the ligand coordinate to a single metal center, forming a [M(ligand)₂]ⁿ⁺ cationic complex. researchgate.net This 1:2 metal-to-ligand stoichiometry is prevalent in the coordination with various transition metals.

The geometrical preference for these complexes is overwhelmingly pseudo-octahedral. Each tridentate ligand occupies one meridional plane of the octahedron, with the central pyridone or pyridine ring and the two flanking pyridyl groups coordinating to the metal ion. This arrangement leads to a six-coordinate metal center with an N₆ donor set. researchgate.net For instance, in cobalt(II) complexes with terpyridine-like ligands, this pseudo-octahedral geometry is consistently observed. researchgate.net The coordination of two such ligands around a metal ion creates a specific chiral environment, which can influence the properties of the complex.

Electronic Structure and Bonding in Metal Complexes

The electronic properties of metal complexes containing 2,6-bis(2-pyridyl)-4(1H)-pyridone are a subject of significant research interest, particularly concerning metal-ligand interactions, spin crossover phenomena, and charge transfer states.

Metal-Ligand Interactions

The bonding in these complexes is characterized by the donation of electron density from the nitrogen atoms of the ligand to the metal center, forming sigma (σ) bonds. The pyridine and pyridone rings of the ligand also possess π-systems that can engage in π-backbonding with the metal d-orbitals. Pyridine itself is generally considered a weak π-acceptor ligand. wikipedia.org

The strength of these metal-ligand interactions is influenced by several factors, including the nature of the metal ion, its oxidation state, and the specific substituents on the ligand. For example, electron-withdrawing groups on the pyridyl rings can weaken the σ-donor character of the ligand. unizar.es Conversely, the geometry of the coordination sphere plays a crucial role; optimizing the bite angles of the ligand to better suit an ideal octahedral geometry can enhance metal-ligand orbital overlap. acs.org In the case of Co(III) polypyridine complexes, these ligands can act as π-donors. acs.org

Spin Crossover Phenomena in Cobalt(II) Complexes

A particularly fascinating aspect of the electronic structure of cobalt(II) complexes with 2,6-bis(2-pyridyl)-4(1H)-pyridone and related ligands is the occurrence of spin crossover (SCO). researchgate.net Cobalt(II) is a d⁷ ion and can exist in either a high-spin (HS, S = 3/2) or a low-spin (LS, S = 1/2) state in an octahedral field. researchgate.netcapes.gov.br The energy difference between these two states is often comparable to thermal energy, allowing for a temperature-induced transition between them. researchgate.net

This transition from a high-spin state at higher temperatures to a low-spin state at lower temperatures is a hallmark of SCO behavior. nih.gov For the cationic complex [Co(4-terpyridone)₂]²⁺, where 4-terpyridone is 2,6-bis(2-pyridyl)-4(1H)-pyridone, both high-spin and spin crossover behaviors have been observed in the solid state, depending on the counterion present. researchgate.net The SCO phenomenon is accompanied by changes in bond lengths; for instance, the Co-N distances decrease upon transitioning from the HS to the LS state, which is consistent with the removal of an electron from an antibonding eg* orbital. nih.gov

Metal-Ligand Charge Transfer (MLCT) States

Complexes of 2,6-bis(2-pyridyl)-4(1H)-pyridone can exhibit metal-to-ligand charge transfer (MLCT) transitions upon photoexcitation. These transitions involve the promotion of an electron from a metal-centered d-orbital to a ligand-based π* orbital. acs.org The energy and lifetime of these MLCT states are critical determinants of the photophysical and photochemical properties of the complexes. acs.org

For d⁶ metal ions like Fe(II), the ligand field strength provided by ligands such as 2,6-bis(2-carboxypyridyl)-pyridine, a derivative of the parent ligand, can be substantial. acs.org This strong ligand field can influence the energy levels of the metal d-orbitals and, consequently, the properties of the MLCT excited states. acs.org In some systems, the MLCT excited states can be sufficiently long-lived to participate in photochemical reactions. nih.gov The nature of the ligand, including the presence of pyrazine (B50134) moieties, can also influence the symmetry and energy of the lowest unoccupied molecular orbital (LUMO), which is important in MLCT spectroscopy. researchgate.net

Influence of Counterions on Complex Properties

The counterions present in the crystal lattice of ionic complexes of 2,6-bis(2-pyridyl)-4(1H)-pyridone can have a profound impact on their solid-state properties. This is particularly evident in the context of spin crossover behavior. For the [Co(4-terpyridone)₂]²⁺ complex, the choice of counterion (e.g., SO₄²⁻, Cl⁻, or ClO₄⁻) determines whether the complex exhibits high-spin behavior or undergoes a spin transition. researchgate.net

The influence of the counterion is often attributed to its effect on the packing of the complex cations in the crystal lattice. Different counterions can lead to variations in intermolecular interactions, such as hydrogen bonding and π-π stacking. These interactions can modulate the cooperativity between adjacent metal centers, which is a key factor in determining the nature (abrupt, gradual, or incomplete) of the spin transition. rsc.org For example, smaller counteranions like PF₆⁻ have been shown to facilitate gradual spin crossover in some cobalt(II) complexes, while larger anions like BPh₄⁻ can lead to the complex remaining in the high-spin state over a wide temperature range due to lower molecular cooperativity. rsc.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the in-depth analysis of 2,6-Bis(2-pyridyl)-4(1H)-pyridone in solution. It provides granular information on the molecule's structure, dynamics, and electronic environment.

Investigation of Tautomerism (e.g., Pyridine-Pyridone Tautomerism)

The compound 2,6-Bis(2-pyridyl)-4(1H)-pyridone can theoretically exist in tautomeric forms, primarily the pyridone (keto) and hydroxypyridine (enol) forms. NMR spectroscopy is instrumental in identifying the predominant tautomer in solution. The presence of a signal corresponding to an N-H proton and the chemical shifts of the carbon atoms in the central ring are key indicators. For instance, in the pyridone form, a characteristic C=O signal would be expected in the ¹³C NMR spectrum, while the enol form would exhibit a C-O signal at a different chemical shift.

Studies on similar pyridone systems have shown that the tautomeric equilibrium is often influenced by the solvent's polarity. wikipedia.org For example, non-polar solvents may favor the less polar hydroxypyridine tautomer, whereas polar solvents can stabilize the more polar pyridone form through hydrogen bonding. wikipedia.org In the solid state, 2-pyridone, a related parent compound, predominantly exists in the pyridone form, as confirmed by the presence of a C=O stretching frequency in its IR spectrum and X-ray crystallography data. wikipedia.org The investigation into the tautomerism of 2,6-Bis(2-pyridyl)-4(1H)-pyridone would involve similar analyses, likely revealing a preference for the pyridone tautomer in many common solvents.

The existence of keto-enol tautomerism is a well-documented phenomenon in organic chemistry, where equilibrium between a ketone or aldehyde and its corresponding enol form is established. masterorganicchemistry.comyoutube.com This equilibrium can be influenced by factors such as substitution, conjugation, hydrogen bonding, and aromaticity. masterorganicchemistry.com In the case of 2,6-Bis(2-pyridyl)-4(1H)-pyridone, the potential for intramolecular hydrogen bonding could play a role in stabilizing one tautomer over the other. masterorganicchemistry.com

Ligand Conformational Dynamics

The conformation of the 2,6-Bis(2-pyridyl)-4(1H)-pyridone ligand, specifically the rotational freedom around the bonds connecting the pyridyl rings to the central pyridone ring, can be investigated using advanced NMR techniques. Methods like 2D-EXSY (Exchange Spectroscopy) NMR can be employed to study the interconversion between different conformational isomers. rsc.org The rate of this exchange can provide insights into the energy barriers for rotation.

For analogous molecules, conformational analyses combining experimental NMR data with computational modeling have been successful in identifying the dominant solution-phase isomers. rsc.org Nuclear Overhauser Effect (NOE) analysis, a part of 2D NMR, can further help in determining the spatial proximity of protons, thus elucidating the preferred conformation. rsc.org The presence of bulky substituents or specific solvent interactions can significantly influence the conformational dynamics of the ligand.

Metal-Ligand Binding Studies

NMR titration is a key technique to study the interaction between 2,6-Bis(2-pyridyl)-4(1H)-pyridone and various metal ions. By incrementally adding a metal salt to an NMR sample of the ligand, changes in the chemical shifts of the ligand's protons and carbons can be monitored. These changes provide direct evidence of coordination and can help identify the binding sites.

Typically, the nitrogen atoms of the pyridine (B92270) and pyridone rings are expected to be the primary coordination sites. nih.govnih.gov Upon complexation, significant shifts in the signals of the protons adjacent to these nitrogen atoms are often observed. researchgate.net The magnitude of these shifts can sometimes be correlated with the strength of the metal-ligand bond. Furthermore, in some cases, the formation of distinct sets of signals for the complexed and uncomplexed ligand on the NMR timescale indicates slow exchange, providing information about the kinetics of the binding process. acs.org

Vibrational Spectroscopy (IR and Raman)

For 2,6-Bis(2-pyridyl)-4(1H)-pyridone, IR spectroscopy is particularly useful for identifying the tautomeric form present. The pyridone (keto) form will exhibit a strong absorption band corresponding to the C=O stretching vibration, typically in the range of 1650-1700 cm⁻¹. mdpi.com Conversely, the hydroxypyridine (enol) form would show a characteristic O-H stretching band. The absence of a strong O-H band and the presence of a C=O band would provide strong evidence for the predominance of the pyridone tautomer in the sample being analyzed. wikipedia.org

Raman spectroscopy can provide complementary information, especially for vibrations that are weak or inactive in the IR spectrum. For instance, the symmetric vibrations of the aromatic rings might be more prominent in the Raman spectrum.

X-ray Diffraction (XRD) for Single Crystal and Powder Analysis

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of a crystalline solid.

Powder XRD is used to analyze polycrystalline samples. While it does not provide the same level of detail as single-crystal XRD, it yields a characteristic diffraction pattern that can be used for phase identification and to assess the crystallinity of the material. The unit cell parameters can often be determined from high-quality powder diffraction data. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

For 2,6-Bis(2-pyridyl)-4(1H)-pyridone, the mass spectrum would show a molecular ion peak corresponding to its molecular weight (249.27 g/mol ). nih.gov High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which helps to confirm the molecular formula. nih.gov

The fragmentation pattern observed in the mass spectrum can also offer structural information. The molecule may fragment in a characteristic way, and the masses of the resulting fragment ions can be used to deduce the connectivity of the atoms within the molecule. For instance, the loss of a CO group or a pyridine ring could be observed.

Table of Spectroscopic and Analytical Data

| Technique | Observation | Interpretation |

| ¹H NMR | Signals for aromatic protons and an N-H proton. | Confirms the presence of the pyridyl and pyridone rings and indicates the pyridone tautomer. |

| ¹³C NMR | Signal for a C=O group. | Provides further evidence for the pyridone tautomer. |

| IR Spectroscopy | Strong C=O stretching band. | Confirms the presence of the keto form (pyridone). |

| Mass Spectrometry | Molecular ion peak at m/z 249. nih.gov | Confirms the molecular weight of the compound. |

| X-ray Diffraction | Provides precise bond lengths and angles. | Determines the exact three-dimensional structure in the solid state. |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are fundamental tools for probing the electronic transitions and photophysical properties of 2,6-Bis(2-pyridyl)-4(1H)-pyridone. The UV-Vis spectrum reveals information about the energy required to promote electrons to higher energy orbitals, while fluorescence spectroscopy details the energy released upon their return to the ground state.

Derivatives of 2,6-Bis(2-pyridyl)-4(1H)-pyridone have been characterized by UV-Vis spectroscopy, showing strong absorption bands in the ultraviolet and visible regions. mdpi.com For instance, a dinuclear ligand based on a terpyridine featuring a diselenide unit, synthesized from 2,6-di(pyridin-2-yl)pyridin-4-ol, was characterized using UV-Vis spectroscopy. mdpi.com The photophysical properties of various related pyridine derivatives have been investigated, revealing that their absorption and emission spectra are influenced by the molecular structure and the presence of metal ions. iucr.org

The luminescent properties of 2,6-Bis(2-pyridyl)-4(1H)-pyridone and its complexes are of significant interest for applications in optoelectronic materials. The compound itself can serve as a versatile ligand, forming stable complexes with transition metals that often exhibit luminescence. For example, a silver(I) complex with a related 2,3'-bipyridine (B14897) ligand displays a strong and broad emission band from 400 nm to 550 nm in solution, with a photoluminescence quantum efficiency of approximately 0.2, suggesting potential applications in organic light-emitting diodes (OLEDs). iucr.org

The emission properties of a dinuclear ligand derived from 2,6-di(pyridin-2-yl)pyridin-4-ol were investigated, and the fluorescence emission was registered and analyzed. mdpi.com The study of platinum(II) complexes with 2,6-bis(N-methylbenzimidazol-2-yl)pyridine, a ligand structurally similar to 2,6-Bis(2-pyridyl)-4(1H)-pyridone, has provided insights into their luminescent properties, which are attributed to mixing of electronic states. rsc.org

Understanding the nature and dynamics of the excited states is crucial for designing efficient luminescent materials. The excited states of molecules related to 2,6-Bis(2-pyridyl)-4(1H)-pyridone have been characterized using a combination of experimental and computational methods. For instance, the excited-state dynamics of cobalt(III) polypyridine complexes have been investigated using picosecond UV-vis transient absorption spectroscopy. acs.org

Time-resolved measurements on a dinuclear ligand derived from 2,6-di(pyridin-2-yl)pyridin-4-ol showed a mono-exponential decay of the excited states, with lifetimes ranging from 0.43 to 1.07 ns. mdpi.com Theoretical studies, such as time-dependent density functional theory (TD-DFT), have been employed to understand the electronic transitions observed in the absorption spectra of related actinide complexes, confirming ligand-to-metal charge transfer (LMCT) and intraligand charge transfer (ILCT) transitions. nsf.gov

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is a powerful technique to study the redox properties of 2,6-Bis(2-pyridyl)-4(1H)-pyridone and its derivatives. It provides information about the oxidation and reduction potentials, which are important for understanding their electronic structure and potential applications in areas like catalysis and molecular electronics.

The electrochemical behavior of various pyridone derivatives has been studied using cyclic and square-wave voltammetry. fao.org These studies have shown that the electrochemical activity is influenced by substituents on the pyridone ring and the pH of the solution. fao.orgmdpi.com For example, the electrooxidation of some pyridone derivatives has been shown to be a two-electron and one-proton process. mdpi.com The redox potentials of a series of symmetrical dibenzylidene derivatives of cyclohexanone, which are structurally related to the core of some complex pyridone systems, were determined by cyclic voltammetry, and the potentials were found to depend on the nature and position of substituents. researchgate.net

Elemental Analysis and Thermogravimetric Analysis (TGA)

Elemental analysis and thermogravimetric analysis (TGA) are essential for confirming the chemical composition and thermal stability of newly synthesized compounds. Elemental analysis provides the percentage of each element present in the compound, which is compared with the calculated theoretical values to verify its purity and composition. google.com For example, the elemental analysis of a Th(IV) pyridine dipyrrolide complex was performed to confirm its composition. nsf.gov

Thermogravimetric analysis (TGA) is used to determine the thermal stability of a compound by measuring its mass change as a function of temperature. This is particularly important for materials intended for use in high-temperature applications. While specific TGA data for 2,6-Bis(2-pyridyl)-4(1H)-pyridone is not detailed in the provided context, the general principle of using TGA for thermal stability assessment is a standard characterization technique for such compounds.

Table of Spectroscopic and Analytical Data

| Analysis Type | Compound/Derivative | Key Findings |

|---|---|---|

| UV-Vis Spectroscopy | Dinuclear ligand from 2,6-di(pyridin-2-yl)pyridin-4-ol | Characterized by strong absorption bands. mdpi.com |

| Fluorescence Spectroscopy | Silver(I) complex with 2,3'-bipyridine ligand | Strong, broad emission (400-550 nm), quantum yield ~0.2. iucr.org |

| Time-Resolved Spectroscopy | Dinuclear ligand from 2,6-di(pyridin-2-yl)pyridin-4-ol | Mono-exponential decay of excited states (lifetimes 0.43-1.07 ns). mdpi.com |

| Cyclic Voltammetry | Pyridone derivatives | Electrochemical activity dependent on substituents and pH. fao.orgmdpi.com |

| Elemental Analysis | Th(IV) pyridine dipyrrolide complex | Confirmed the chemical composition of the complex. nsf.gov |

Table of Compound Names

| Compound Name |

|---|

| 2,6-Bis(2-pyridyl)-4(1H)-pyridone |

| 2,6-di(pyridin-2-yl)pyridin-4-ol |

| 2,3'-bipyridine |

| 2,6-bis(N-methylbenzimidazol-2-yl)pyridine |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) has been instrumental in understanding the electronic landscape of 2,6-Bis(2-pyridyl)-4(1H)-pyridone and its metal complexes. DFT calculations are employed to predict the electronic structures and spin states of these compounds. For instance, in metal complexes involving similar pyridyl ligands, DFT calculations have been used to predict spin-state transitions, such as the low-spin to high-spin transition observed in certain Fe(II) complexes at specific temperatures.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a window into the dynamic behavior of 2,6-Bis(2-pyridyl)-4(1H)-pyridone over time. These simulations are used to determine the most stable adsorption configurations of related pyridine (B92270) compounds on surfaces, such as iron, in different environments like a vacuum or in the presence of water molecules. mdpi.com Studies on similar pyridine derivatives have shown that these molecules tend to adopt a nearly parallel adsorption orientation on the iron surface. mdpi.com This information is critical for applications where the interaction of the molecule with a surface is key.

MD simulations can model the conformational changes, intermolecular interactions, and solvent effects, providing a deeper understanding of the compound's behavior in various media.

Tautomeric Equilibrium Analysis and Energetics

A key structural feature of 2,6-Bis(2-pyridyl)-4(1H)-pyridone is its potential for tautomerism, existing in equilibrium between the pyridone (lactam) form and the 4-hydroxypyridine (B47283) (lactim) form. nih.gov For simple 2-pyridones, the lactam form is known to predominate in both solid and solution phases. nih.gov

Computational studies on related oxopyrimidines have shown that while the keto (lactam) and enol (lactim) forms can have comparable populations in the gas phase, the keto form is overwhelmingly favored in liquid solvent systems. capes.gov.br The energy difference between tautomers is a critical parameter. For the parent 2-pyridone, the energy difference in the gas phase has been measured to be between 2.43 and 3.3 kJ/mol. wikipedia.org This preference for the pyridone form is significant for its hydrogen-bonding capabilities and its coordination chemistry.

| Tautomeric Form | Structure Name | General Phase Predominance |

|---|---|---|

| Pyridone (Lactam) | 2,6-Bis(2-pyridyl)-4(1H)-pyridone | Solid and Polar Solvents nih.govwikipedia.org |

| Hydroxypyridine (Lactim) | 2,6-Bis(2-pyridyl)pyridin-4-ol | Favored in Non-Polar Solvents, Exists in Gas Phase capes.gov.brwikipedia.org |

Prediction of Spectroscopic Properties

Theoretical calculations are powerful tools for predicting and interpreting the spectroscopic properties of 2,6-Bis(2-pyridyl)-4(1H)-pyridone. Time-dependent DFT (TD-DFT) can effectively model UV-Vis spectra, helping to identify the nature of electronic transitions, such as metal-to-ligand charge transfer (MLCT) bands in its metal complexes.

Furthermore, DFT calculations have been successfully used to predict the infrared (IR) and Raman spectra for related molecules like pyridine and α-pyridyl interacting with metal surfaces. pku.edu.cn By comparing simulated spectra with experimental data, specific vibrational frequencies can be assigned to particular molecular motions, providing a detailed structural confirmation.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory provides profound insights into the reactivity of 2,6-Bis(2-pyridyl)-4(1H)-pyridone by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.org The energy gap between the HOMO and LUMO is a crucial parameter for determining chemical reactivity and kinetic stability. researchgate.net

In studies of similar 2,2'-bipyridine (B1663995) systems, FMO analysis has shown that the electron clouds of the HOMO and LUMO are distributed across the π-system of the rings. researchgate.net For 2,6-Bis(2-pyridyl)-4(1H)-pyridone, the HOMO is expected to have significant contributions from the electron-rich pyridone ring, while the LUMO would likely be distributed over the electron-accepting pyridyl moieties. This distribution governs how the molecule interacts with other chemical species, particularly metal ions. libretexts.org

| Orbital | Description | Associated Reactivity |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Nucleophilic / Electron Donating libretexts.org |

| LUMO | Lowest Unoccupied Molecular Orbital | Electrophilic / Electron Accepting libretexts.org |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of Chemical Reactivity and Stability researchgate.net |

Reactivity and Reaction Mechanisms

Oxidation Reactions (e.g., N-oxide Formation)

The nitrogen atoms in the pyridine (B92270) rings of 2,6-Bis(2-pyridyl)-4(1H)-pyridone can be oxidized to form the corresponding N-oxides. This transformation is a common reaction for pyridine and its derivatives. organic-chemistry.org Various oxidizing agents can be employed to achieve this, often under mild conditions.

The formation of N-oxides from tertiary nitrogen compounds can be efficiently achieved using reagents like sodium percarbonate in the presence of rhenium-based catalysts or a combination of hydrogen peroxide and titanium silicalite (TS-1) in a flow reactor. organic-chemistry.org Other established methods include the use of peracids, such as peracetic acid or perbenzoic acid. orgsyn.org The urea-hydrogen peroxide adduct (UHP) is another effective and stable reagent for the N-oxidation of nitrogen heterocycles. organic-chemistry.org The general mechanism involves the attack of the nucleophilic nitrogen atom on the electrophilic oxygen of the oxidizing agent.

Table 1: Common Reagents for N-Oxidation of Pyridines

| Oxidizing Agent/System | Conditions | Reference |

|---|---|---|

| Sodium Percarbonate / Rhenium Catalyst | Mild reaction conditions | organic-chemistry.org |

| Hydrogen Peroxide (H₂O₂) / Titanium Silicalite (TS-1) | Methanol (B129727) solvent, flow reactor | organic-chemistry.org |

| Peracetic Acid | Typically 85°C | orgsyn.org |

| Urea-Hydrogen Peroxide (UHP) | Solid-state oxidation | organic-chemistry.org |

The introduction of an N-oxide group can significantly alter the electronic properties of the pyridine ring, making it more susceptible to certain substitution reactions. youtube.comacs.org

Reduction Reactions (e.g., Dihydropyridone Derivatives)

The pyridine rings of 2,6-Bis(2-pyridyl)-4(1H)-pyridone can undergo reduction to form dihydropyridine (B1217469) derivatives. A mild and selective method for the reduction of N-heteroarenes involves the use of amine boranes. nih.gov This dearomatization reaction can yield a variety of N-substituted 1,2- or 1,4-dihydropyridines. nih.gov The reaction is notable for its practicality, as it can be performed without the need for anhydrous solvents or an inert atmosphere. nih.gov

This method shows good tolerance for various functional groups, including carbonyls, halogens, nitriles, and boronic esters, which suggests it could be applicable to the title compound without affecting the pyridone's carbonyl group. nih.gov The regioselectivity of the reduction (1,4- vs. 1,2-dihydropyridine) can be influenced by the substitution pattern on the pyridine ring. nih.gov

Substitution Reactions on Pyridine Rings

The pyridine rings in 2,6-Bis(2-pyridyl)-4(1H)-pyridone exhibit reactivity patterns characteristic of the pyridine scaffold.

Electrophilic Substitution: Pyridine is generally resistant to electrophilic substitution reactions due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring. youtube.com Such reactions, if they occur, require harsh conditions and often result in low yields. youtube.com When substitution does happen, it typically occurs at the 3-position (beta-position). youtube.com For the pyridone ring itself, studies on the nitration of 2-pyridone show that substitution occurs on the free base, yielding the 3-nitro derivative in low acidity and the 5-nitro derivative in high acidity. rsc.org

Nucleophilic Substitution: In contrast to its behavior towards electrophiles, the electron-deficient nature of the pyridine ring makes it highly reactive towards nucleophilic substitution. youtube.comyoutube.com Attack typically occurs at the 2- and 4-positions (alpha and gamma positions), as the negative charge in the intermediate can be stabilized by the electronegative nitrogen atom. youtube.comyoutube.com The presence of an electron-withdrawing group further enhances the ring's electrophilicity and facilitates nucleophilic attack. youtube.com In the Chichibabin reaction, for example, pyridine reacts directly with sodium amide (NaNH₂) to yield 2-aminopyridine. youtube.com

Ligand-Centred Reactivity in Metal Complexes

When 2,6-Bis(2-pyridyl)-4(1H)-pyridone acts as a ligand in a metal complex, its reactivity can be modified. The coordinated ligand can undergo reactions that are not typical for the free molecule.

Research on related dihydropyridine-based pincer ligands has shown that the ligand itself can be a site of reactivity. For instance, in zinc(II) alkyl complexes with 2,6-bis(imino)-1,4-dihydropyridinate ligands, the dihydropyridine nitrogen can be protonated by acidic alcohols. rsc.org This can lead to the release of the dihydropyridine ligand, which is then recaptured by the metal center, or even aromatization of the ligand. rsc.org

In another example, a bidentate P,N hybrid ligand, 2-(2'-pyridyl)-4,6-diphenylphosphinine, when coordinated to Pd(II) or Pt(II), undergoes a selective reaction with methanol across one of the P=C double bonds. nih.gov This demonstrates that coordination to a metal can activate a specific site on the ligand towards nucleophilic attack. This reactivity can sometimes be reversible, with the original ligand being regenerated under certain conditions. nih.gov

Role in Mechanistic Catalysis

While 2,6-Bis(2-pyridyl)-4(1H)-pyridone itself is not typically a catalyst, it serves as a crucial building block for more complex ligands used in catalysis. chemicalbook.comchemscene.com It can be used to prepare 4′-substituted terpyridines, which are widely employed in coordination chemistry and catalysis. chemicalbook.commdpi.com

Pyridine-containing ligands, such as the well-known PyBOX (pyridine-bis(oxazoline)) ligands, are vital in asymmetric catalysis. researchgate.net They coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. researchgate.net The tridentate nature of ligands derived from the terpyridine family allows for the formation of stable complexes with a variety of metals, influencing the reactivity and selectivity of the metal's catalytic cycle. mdpi.comresearchgate.net The rigidity and pre-organized geometry of such ligands can impose specific coordination geometries on the metal, which is a key aspect of catalyst design. acs.org

Table 2: Mentioned Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| 2,6-Bis(2-pyridyl)-4(1H)-pyridone | 128143-88-4 | C₁₅H₁₁N₃O |

| Pyridine | 110-86-1 | C₅H₅N |

| Pyridine N-oxide | 694-59-7 | C₅H₅NO |

| 2-Pyridone | 142-08-5 | C₅H₅NO |

| Dihydropyridine | 27790-75-6 | C₅H₇N |

| Terpyridine | 1134-35-6 | C₁₅H₁₁N₃ |

| 2-(2'-pyridyl)-4,6-diphenylphosphinine | 116333-68-3 | C₂₂H₁₆NP |

Applications in Advanced Materials Science and Catalysis

Catalysis in Organic Reactions

While direct use as a catalyst is not its primary application, 2,6-Bis(2-pyridyl)-4(1H)-pyridone is a crucial precursor in the synthesis of more complex ligands tailored for specific catalytic processes. Its fundamental role is as a foundational building block for creating sophisticated catalytic systems. The compound's architecture is particularly instrumental in the synthesis of 4'-substituted terpyridines and cyclotriphosphazene (B1200923) ligands that incorporate pendant terpyridine groups. These resulting ligand systems are then complexed with metals like ruthenium, palladium, or gold to catalyze a range of organic reactions.

The true catalytic utility of 2,6-Bis(2-pyridyl)-4(1H)-pyridone is realized when it is chemically modified to form ligands for transition metal catalysts. By reacting the hydroxyl group of its pyridone tautomer, a variety of functional groups can be introduced at the 4'-position of the terpyridine-like framework. This modularity allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, influencing their catalytic activity and selectivity.

For instance, ruthenium complexes derived from functionalized terpyridine ligands are known to be effective catalysts for oxidation reactions. Similarly, palladium complexes are widely used in cross-coupling reactions, a cornerstone of modern synthetic chemistry. The ability to synthesize these tailored ligands, starting from 2,6-Bis(2-pyridyl)-4(1H)-pyridone, is therefore of significant value to the field of catalysis.

Table 1: Catalytic Applications Enabled by Ligands Derived from 2,6-Bis(2-pyridyl)-4(1H)-pyridone

| Precursor Compound | Derived Ligand Type | Metal Center | Catalytic Application |

| 2,6-Bis(2-pyridyl)-4(1H)-pyridone | 4'-Substituted Terpyridines | Ruthenium (Ru) | Oxidation Reactions |

| 2,6-Bis(2-pyridyl)-4(1H)-pyridone | 4'-Substituted Terpyridines | Palladium (Pd) | Cross-Coupling Reactions |

| 2,6-Bis(2-pyridyl)-4(1H)-pyridone | Cyclotriphosphazene Ligands | Various | Polymerization, etc. |

Optoelectronic Materials and Luminescent Complexes

The rigid, conjugated structure of 2,6-Bis(2-pyridyl)-4(1H)-pyridone and its derivatives makes them excellent candidates for ligands in luminescent metal complexes. When complexed with certain transition metals or lanthanides, the resulting materials can exhibit strong light emission, making them suitable for applications in optoelectronic devices like Organic Light-Emitting Diodes (OLEDs) and chemical sensors.

Complexes of platinum(II) with similar mer-coordinating tridentate pyridine-based ligands have been shown to exhibit intense phosphorescence. Likewise, lanthanide complexes containing pyridine-based motifs are well-known for their sharp, element-specific emission bands. The ligand absorbs light energy and efficiently transfers it to the metal center (a process known as the "antenna effect"), which then luminesces. The ability to functionalize the pyridone core allows for tuning of the absorption and emission properties of the final complex. Ruthenium(II) polypyridyl complexes are another class of compounds extensively studied for their photophysical properties and potential in light-emitting applications and photodynamic therapy.

Supramolecular Assemblies for Functional Materials

Supramolecular chemistry relies on non-covalent interactions to build large, well-defined structures from smaller molecular components. 2,6-Bis(2-pyridyl)-4(1H)-pyridone is a powerful tool in this field due to its dual modes of interaction: metal coordination and hydrogen bonding.

The two pyridyl groups and the central nitrogen atom form a tridentate binding site ideal for coordinating with metal ions, similar to the well-known terpyridine ligand. This allows for the construction of metallo-supramolecular polymers, macrocycles, and cages. Simultaneously, the pyridone moiety possesses both a hydrogen bond donor (N-H) and an acceptor (C=O). This enables the formation of highly predictable and robust hydrogen-bonded dimers, known as the pyridone homosynthon. These dimers can then act as larger building blocks, interconnected by metal coordination or other non-covalent forces to create complex, functional architectures.

Magnetic Materials (e.g., Spin-Crossover Polymers)

The field of molecular magnetism explores the design of molecules and polymers with specific magnetic properties. One of the most fascinating phenomena is spin-crossover (SCO), where the spin state of a metal ion can be switched between low-spin (LS) and high-spin (HS) states by external stimuli like temperature or light. This leads to changes in magnetic moment, color, and volume, making SCO materials promising for switches and memory devices.

Iron(II) complexes are the most common platform for SCO. The phenomenon is highly sensitive to the ligand field strength. Ligands based on the 2,6-di(azol-yl)pyridine framework, such as 2,6-bis(1H-pyrazol-1-yl)pyridine (bpp), are particularly effective because they provide a ligand field strength to Fe(II) that is very close to the spin-state transition energy. This makes them highly tunable. Given that 2,6-Bis(2-pyridyl)-4(1H)-pyridone shares the same core tridentate N,N,N-coordination motif, its complexes with iron(II) are strong candidates for exhibiting SCO behavior. By modifying the ligand, researchers can tune the transition temperature and cooperativity of the spin transition in the resulting materials.

Table 2: Comparison of Ligand Systems for Spin-Crossover (SCO) Materials

| Ligand Family | Key Structural Feature | Metal Ion | Resulting Property |

| 2,6-bis(1H-pyrazol-1-yl)pyridines (bpp) | Tridentate N,N,N-donor set | Iron(II) | Tunable Spin-Crossover (SCO) |

| 2,6-bis(1H-imidazol-2-yl)pyridines | Tridentate N,N,N-donor set | Iron(II) | High-Temperature Spin-Crossover |

| 2,6-Bis(2-pyridyl)-4(1H)-pyridone | Tridentate N,N,N-donor set | Iron(II) | Potential for SCO behavior |

Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells are a type of photovoltaic device that uses a molecular dye adsorbed onto a wide-bandgap semiconductor (typically TiO₂) to harvest light. The efficiency of these cells depends heavily on the properties of the dye, including its ability to absorb light and to anchor effectively to the semiconductor surface.

Pyridine-based functional groups are known to be effective anchoring groups, binding to Lewis acid sites on the TiO₂ surface. This has led to the development of numerous DSSC dyes that incorporate pyridine (B92270) moieties. A common strategy to enhance light harvesting across the solar spectrum is co-sensitization, where two or more dyes with complementary absorption spectra are used together. Given its multiple pyridyl groups, 2,6-Bis(2-pyridyl)-4(1H)-pyridone could serve as a scaffold for designing new sensitizer (B1316253) dyes or as a co-adsorbent itself, helping to passivate the TiO₂ surface and improve cell voltage and efficiency.

Perovskite Crystallization Additives

Perovskite solar cells have shown remarkable increases in efficiency, but their long-term stability and the quality of the crystalline perovskite film remain significant challenges. One effective strategy to improve both is the use of chemical additives in the perovskite precursor solution. These additives can modulate crystal growth, reduce defects, and passivate grain boundaries.

Lewis bases, such as pyridine derivatives, have proven to be particularly effective additives. The lone pair of electrons on the nitrogen atom can coordinate to uncoordinated Pb²⁺ ions at the perovskite surface and grain boundaries, which are major sites for performance-degrading charge recombination. This passivation effect leads to enhanced efficiency and stability. Pyrrole has also been shown to be an effective additive for improving crystallinity and device performance. The structural motifs within 2,6-Bis(2-pyridyl)-4(1H)-pyridone, featuring multiple Lewis basic nitrogen sites, make it a promising candidate for use as a multifunctional additive to control the formation of high-quality perovskite films for more efficient and stable solar cells.

Future Research Directions and Perspectives

Development of Novel Synthetic Pathways

Future research should pivot towards developing more efficient, sustainable, and versatile synthetic routes. Key areas for exploration include:

One-Pot Multicomponent Reactions: Designing one-pot, four-component reactions could provide a facile and green methodology for producing diverse N-amino-2-pyridone derivatives under mild, solvent-free conditions. nih.gov

Catalytic Approaches: The use of novel heterogeneous catalysts, such as bifunctional Fe-based Metal-Organic Frameworks (MOFs) combined with CuO nanocomposites, could lead to highly efficient synthesis protocols with the advantages of low catalyst loading and reusability. nih.gov

Flow Chemistry: Implementing continuous flow processes could offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch methods.

Microwave-Assisted Synthesis: The application of microwave irradiation can significantly reduce reaction times and potentially increase yields in the synthesis of pyridone derivatives. nih.govmdpi.com

Exploration of New Coordination Chemistry Principles

The pyridone moiety is a versatile ligand in coordination chemistry, capable of adopting various binding modes, including monodentate (κ¹-N), chelating (κ²-N,O), and bridging configurations. rsc.org The tautomeric equilibrium between the 2-pyridone and 2-hydroxypyridine (B17775) forms further diversifies its coordination behavior. nih.gov The delocalized negative charge in the deprotonated 2-pyridonate anion allows for robust interactions with a wide range of metal ions. rsc.org

Future investigations in the coordination chemistry of 2,6-Bis(2-pyridyl)-4(1H)-pyridone could focus on:

Proton-Coupled Electron Transfer (PCET): Exploring PCET-assisted processes, where the ligand's hydroxy-pyrazolyl moiety and a metal ion act as sources of a proton and an electron, respectively, could lead to novel coordination polymers with unique electronic properties. nih.govnih.govmdpi.com

Unusual Coordination Geometries: Utilizing the rigid, tripodal nature of the ligand to impose unconventional coordination geometries on metal centers, which could stabilize reactive intermediates or create complexes with novel catalytic or physical properties. acs.org

Heterometallic Complexes: Systematically designing and synthesizing heterometallic coordination compounds by leveraging the multiple distinct coordination sites offered by the ligand. This could lead to materials with synergistic properties, such as enhanced catalytic activity or unique magnetic behaviors. nih.goviucr.org

Spin Crossover (SCO) Materials: Investigating the potential to create iron(II) complexes that exhibit spin crossover behavior, where the spin state of the metal center can be switched by external stimuli like temperature or light. This is a promising avenue for developing molecular switches and sensors. nih.govnih.gov

Advanced Functionalization for Tailored Applications

The 2,6-Bis(2-pyridyl)-4(1H)-pyridone scaffold is ripe for advanced functionalization to tailor its properties for specific applications. The pyridone ring has multiple sites (C3, C5, C6) that can be selectively modified. rsc.org

Promising future research directions in functionalization include:

Site-Selective C-H Functionalization: Developing robust strategies for the direct and site-selective C-H functionalization of the pyridone core. This can be achieved through various control mechanisms, including the use of directing groups, organometallic catalysts, or radical-based methods to exclusively form C3, C5, or C6-substituted products. rsc.orgnih.gov

Diversity-Oriented Synthesis: Employing Catellani-type reactions for the dual functionalization of iodinated pyridone precursors. This strategy could generate a wide diversity of structurally complex 2-pyridones for applications in medicinal chemistry and materials science. nih.gov

Post-Synthetic Modification of Coordinated Ligands: Exploring the functionalization of the ligand after it has been coordinated to a metal center. This could provide access to complexes and materials that are not achievable through direct synthesis.

Attachment of Functional Moieties: Covalently linking photoactive, electroactive, or biologically active units to the pyridone backbone to create multifunctional molecules for targeted applications in drug delivery, bio-imaging, or catalysis.

In-depth Mechanistic Investigations of Reactivity

A deeper understanding of the reaction mechanisms involving 2,6-Bis(2-pyridyl)-4(1H)-pyridone is crucial for optimizing existing reactions and designing new ones. Pyridone ligands are known to play a significant role in catalytic cycles, such as assisting in the dissociation of palladium acetate (B1210297) trimers in C-H activation reactions. researchgate.netacs.org

Future mechanistic studies should aim to:

Elucidate Transition States: Employing computational tools like Density Functional Theory (DFT) to model reaction pathways and identify the structures and energies of transition states. This can provide insights into the factors controlling regioselectivity and enantioselectivity. researchgate.netacs.orgacs.org

Utilize Advanced Spectroscopic Techniques: Using in-situ spectroscopic methods, such as advanced NMR techniques, to monitor reaction progress, identify catalyst resting states, and characterize key intermediates in real-time. acs.org

Probe Ligand-Metal Cooperativity: Investigating the cooperative effects between the ligand and the metal center, particularly how the ligand's electronic properties and tautomeric forms influence the different steps of a catalytic cycle, such as oxidative addition and reductive elimination. rsc.orgproquest.com

Study Radical Pathways: Clarifying the role of radical intermediates in functionalization reactions, for instance, in photoredox-catalyzed C3-arylations, to better control reaction outcomes. nih.gov

Integration into Multifunctional Material Systems

The unique properties of 2,6-Bis(2-pyridyl)-4(1H)-pyridone make it an excellent building block for the construction of advanced functional materials.

Future research should explore its integration into:

Metal-Organic Frameworks (MOFs) and Coordination Polymers: Using the ligand as a linker to construct porous crystalline materials. nih.govnih.gov These materials could be designed for applications in gas storage and separation, sensing, or heterogeneous catalysis. nih.gov

Stimuli-Responsive Polymers: Incorporating the pyridone unit into polymer backbones to create "smart" materials. For example, pyridine-containing zwitterionic polyurethanes have been shown to exhibit both multi-shape memory and moisture-sensitive shape memory effects, making them suitable for biomedical applications like smart actuators or self-healing materials. rsc.orgresearchgate.net

Luminescent Materials: Developing novel luminescent complexes, potentially with ruthenium(II) or iridium(III), where the 2,6-Bis(2-pyridyl)-4(1H)-pyridone ligand can be used to tune the photophysical properties for applications in organic light-emitting diodes (OLEDs) or chemical sensors. scispace.com

Supramolecular Assemblies: Leveraging the hydrogen-bonding capabilities of the pyridone N-H and carbonyl groups, along with π-π stacking interactions of the aromatic rings, to direct the self-assembly of complex supramolecular architectures with ordered nanostructures. nih.goviucr.org

Q & A

Q. What are the established synthetic routes for 2,6-Bis(2-pyridyl)-4(1H)-pyridone, and how can reaction conditions be optimized?

The compound is typically synthesized via a double Claisen condensation followed by cyclization. A modified Constable method replaces hazardous sodium hydride with sodium t-butoxide in tetrahydrofuran (THF), enhancing safety without compromising yield (60–70%) . Key steps include:

- Reacting methyl quinaldate with acetone under basic conditions to form a trione intermediate.

- Cyclization with ammonium acetate in methanol. Optimization Tips : Use anhydrous solvents and inert atmospheres to minimize side reactions. Purity is improved via recrystallization from ethanol/water mixtures .

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Classic Constable | NaH, THF | 60°C, 16h | ~50% |

| Modified | NaOBut, THF | 60°C, 16h | ~70% |

Q. How is the tautomeric equilibrium between pyridone and pyridine forms characterized experimentally?

Tautomerism is analyzed using ¹H/¹³C NMR and UV-Vis spectroscopy . The pyridone form dominates in polar solvents (e.g., DMSO), while the pyridine form is observed in nonpolar media. Computational methods (DFT) predict tautomer stability, corroborated by NMR chemical shifts . For example, the pyridone form shows a carbonyl peak at 165–170 ppm in ¹³C NMR, absent in the pyridine tautomer .

Q. What are the primary applications of this ligand in coordination chemistry?

The ligand acts as a versatile tridentate N^N^N donor , forming complexes with transition metals (e.g., Ag(I), Co(II), Fe(II)) . Applications include:

- Spin-crossover materials : Cobalt(II) complexes exhibit temperature-dependent magnetic behavior .

- Luminescent complexes : Ag(I) dimers display blue-shifted emission due to mixed MLCT/ILCT excited states .

Advanced Research Questions

Q. How do photophysical properties of 2,6-Bis(2-pyridyl)-4(1H)-pyridone change upon metal coordination?

Free ligand emission arises from π→π transitions*(Stokes shift ~100 nm). Upon Ag(I) coordination, ablue shift (~20 nm)occurs due to stabilization of the excited state via metal-ligand charge transfer (MLCT). Time-resolved fluorescence reveals singlet-state emission lifetimes of 1–5 ns .

| System | λem (nm) | Lifetime | Quantum Yield |

|---|---|---|---|

| Free ligand | 480 | 2.5 ns | 0.15 |

| Ag(I) dimer | 460 | 4.0 ns | 0.30 |

Q. What experimental challenges arise in resolving contradictory crystallographic data for its metal complexes?

Discrepancies in bond lengths/angles (e.g., Ag–N distances varying by 0.1–0.2 Å) may stem from:

Q. How can computational methods guide the design of functional materials using this ligand?

DFT/MRDCI calculations predict electronic structures and spin states. For example:

- Fe(II) complexes show low-spin↔high-spin transitions at specific temperatures, validated by magnetic susceptibility .

- TD-DFT models UV-Vis spectra of Ag(I) dimers, identifying MLCT contributions at 350–400 nm .

Methodological Guidance

Q. What strategies mitigate solubility issues during synthesis?

Q. How are conflicting spectral data (e.g., IR vs. Raman) reconciled?

Cross-validate with X-ray absorption spectroscopy (XAS) and solid-state NMR . For example, discrepancies in carbonyl stretching modes (IR: 1660 cm⁻¹ vs. Raman: 1640 cm⁻¹) are resolved by detecting hydrogen-bonding networks via XRD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.